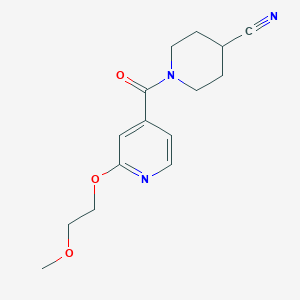

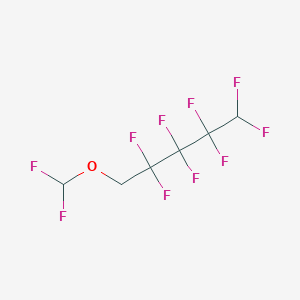

![molecular formula C13H14N2O3 B2709357 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol CAS No. 477870-19-2](/img/structure/B2709357.png)

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

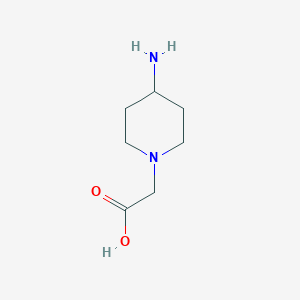

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol, also known as 4-DMAPB, is a synthetic molecule that has been used in various scientific research applications. Its structure is composed of a benzene ring with two pyrimidine rings attached to the side. 4-DMAPB has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Aldose Reductase Inhibition and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, including molecules structurally related to 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol, have been investigated for their potential as selective aldose reductase inhibitors with antioxidant properties. These compounds have shown inhibitory activity in the micromolar/submicromolar range. The presence of phenol or catechol moieties significantly enhances their activity, suggesting their involvement in pharmacophoric recognition by the enzyme. Additionally, these compounds exhibited significant antioxidant activities, with catechol derivatives showing the best results. Theoretical docking simulations into the aldose reductase crystal structure supported these findings, highlighting the potential therapeutic applications of these compounds in managing complications related to diabetes and oxidative stress (La Motta et al., 2007).

Novel Antioxidants

The study and synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, related to 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol, have unveiled a novel class of compounds with outstanding antioxidant properties. These compounds were synthesized using a low-temperature conversion strategy and demonstrated to be highly effective phenolic chain-breaking antioxidants, surpassing previously reported compounds in their efficacy. This research underscores the potential of these novel compounds in combating oxidative stress and their utility in various industrial and pharmaceutical applications (Wijtmans et al., 2004).

Herbicide Development

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol and its derivatives have been explored for their use in herbicide development. ZJ0273, a compound featuring a dimethoxypyrimidinyl moiety, has been identified as a broad-spectrum herbicidal ingredient effective for weed control in oilseed rape. The synthesis of mono-labeled and dual-labeled analogs of ZJ0273 facilitates studies on its metabolism, mode of action, environmental behavior, and fate, contributing to the development of more efficient and environmentally friendly herbicidal solutions (Yang et al., 2008).

Antifungal Agents

Research into 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives has shown promising antifungal effects against important types of fungi, such as Aspergillus terreus and Aspergillus niger. These findings suggest the potential of developing new antifungal agents based on pyrimidinyl compounds, which could lead to effective treatments against fungal infections (Jafar et al., 2017).

Advanced Material Synthesis

In the field of material science, compounds related to 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]benzenol have been utilized in the synthesis of novel polyimides with pyridine moieties. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications. The research demonstrates the versatility of pyrimidinyl derivatives in creating materials with desirable physical and chemical properties for advanced technological applications (Wang et al., 2006).

Propriétés

IUPAC Name |

4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-17-13(18-2)11-7-8-14-12(15-11)9-3-5-10(16)6-4-9/h3-8,13,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUZRCNEZUPZJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C2=CC=C(C=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

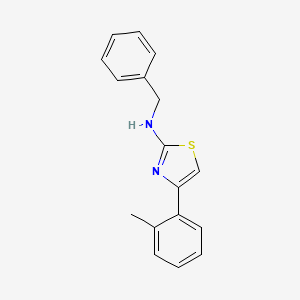

![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)

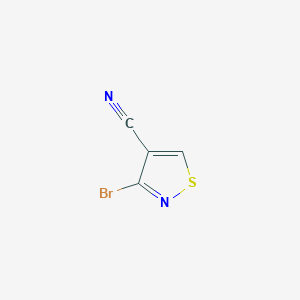

![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)

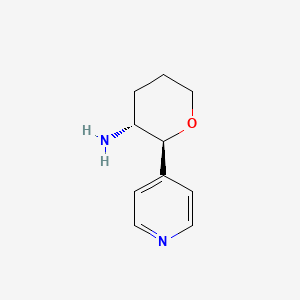

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)

![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)